3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
The compound 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide features a benzofuran core substituted at position 2 with a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety. At position 3 of the benzofuran, a 3-nitrobenzamido group is attached.
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-10-8-14(9-11-16)27-22(31)20-19(17-6-1-2-7-18(17)34-20)28-21(30)13-4-3-5-15(12-13)29(32)33/h1-12H,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPWICUPYWGFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of Nitrobenzamido Group: The nitrobenzamido group is introduced via nitration of aniline derivatives followed by amide formation.
Attachment of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is typically introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of Nitro Group: Produces the corresponding amine derivative.
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of the trifluoromethoxy group is significant due to its electron-withdrawing nature, which can enhance the pharmacological profile of compounds. Research has shown that compounds with similar structures may exhibit notable biological activities, such as:
- Anticancer Activity : Compounds containing benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structural features of 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide may enhance its efficacy against specific cancer types by targeting enzymes or receptors involved in tumor growth.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells. This could be beneficial in treating conditions associated with oxidative damage.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it could inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with tailored properties. Its high reactivity allows for the development of polymers that exhibit enhanced thermal stability and mechanical strength.
- Fluorescent Materials : Due to its unique electronic structure, this compound may find applications in the development of fluorescent materials for use in sensors or imaging technologies.
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to this compound. Below are key findings from notable research:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Investigated the effects of benzofuran derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. |
| Antioxidant Activity Assessment | Evaluated the antioxidant capacity of related compounds using ABTS radical cation decolorization assays, revealing promising results comparable to standard antioxidants like Trolox. |
| Enzyme Interaction Studies | Conducted interaction studies with lipoxygenase, showing that structurally similar compounds effectively inhibited enzyme activity at micromolar concentrations. |
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the trifluoromethoxy group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzofuran Derivatives
Key Compounds for Comparison :
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide (11d)
- Structure : Benzofuran-2-carbonyl hydrazine-carboxamide with a piperazinylmethyl substituent and chloro/trifluoromethyl groups.
- Molecular Formula : C₂₈H₂₅ClF₃N₅O₃.
- Properties : Melting point 229–231°C; elemental analysis aligns with calculated values (C: 67.18% vs. 67.32% calculated) .
- Comparison : Unlike the target compound, 11d lacks a nitro group but includes a hydrazine-carboxamide linker. The trifluoromethyl and chloro substituents may confer distinct electronic and steric profiles compared to the target’s nitro and trifluoromethoxy groups.
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Structure: Benzofuran-2-carboxamide with an amino group at position 3 and a 4-methylphenyl substituent. Key Data: Simpler structure with an electron-donating amino group (vs.
(Z)-N-((2-Oxobenzofuran-3(2H)-ylidene)(4-(trifluoromethoxy)phenyl)methyl)acetamide (3al)
- Structure : Oxobenzofuran fused with a trifluoromethoxy phenyl-acetamide group.
- Synthesis : Prepared via Rhodium(III)-catalyzed annulation (72% yield) .
- Comparison : Shares the trifluoromethoxy phenyl motif with the target compound, which may enhance lipophilicity and metabolic stability. However, the acetamide and oxo groups differ in hydrogen-bonding capacity.
Pharmacological and Agrochemical Relevance
- Medicinal Chemistry: The nitro group in the target compound may act as a pharmacophore in enzyme inhibition (e.g., antimicrobial or anticancer activity), similar to hydrazine-carboxamide derivatives in , which are studied as novel inhibitors . The trifluoromethoxy group, seen in both the target and 3al, is common in drugs for its ability to improve bioavailability .
Agrochemicals :
- lists benzamide-based pesticides (e.g., flutolanil), highlighting structural parallels with the target’s carboxamide group. However, agrochemicals often prioritize halogenated or sulfur-containing groups (e.g., methoprotryne’s methylthio-triazine) over nitro substituents .
Biological Activity
The compound 3-(3-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the class of benzofuran carboxamides. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection, antioxidant properties, and as a modulator of various biochemical pathways. This article aims to summarize the available research findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H15F3N2O4
- Molecular Weight : 368.32 g/mol
- CAS Number : [not specified in the sources]
The presence of the trifluoromethoxy group and nitro group on the benzamido moiety is expected to influence its biological activity significantly.
Research indicates that compounds with similar structures often exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The benzofuran moiety is known for its ability to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from excitotoxicity.
Neuroprotective Effects
A study focusing on benzofuran derivatives highlighted that certain compounds exhibit neuroprotective effects against NMDA-induced excitotoxicity in neuronal cultures. For instance, derivatives with specific substitutions showed significant protection at concentrations around 100 μM, comparable to established neuroprotectants like memantine .
Table 1: Neuroprotective Activity of Related Benzofuran Derivatives
| Compound | Concentration (μM) | Neuroprotective Effect | Reference |
|---|---|---|---|
| Compound 1f | 30 | Comparable to memantine | |
| Compound 1j | 100 | Moderate effect | |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound is hypothesized based on structural similarities with known antioxidants. The presence of the nitro group may enhance its ability to act as a radical scavenger, reducing lipid peroxidation and protecting cellular integrity .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the benzofuran core influence biological activity. The following trends have been observed:
- Substituents on the Benzene Ring : The introduction of electron-withdrawing groups (like trifluoromethoxy) enhances neuroprotective properties.
- Nitro Group Positioning : The placement of nitro groups can affect both the solubility and reactivity of the compound, influencing its efficacy as an antioxidant.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis involves multi-step processes, including:
- Benzofuran-2-carboxylic acid derivatization : Initial activation using coupling agents like EDCI or HOBt.
- Amidation : Reaction with 3-nitrobenzoyl chloride in the presence of a base (e.g., LiH or NaH) in DMF or THF .
- C-H arylation : Pd-catalyzed coupling to introduce the 4-(trifluoromethoxy)phenyl group . Key optimization factors include temperature control (0–25°C for amidation) and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are essential for characterization?
- NMR spectroscopy : and NMR to confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] ion) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme inhibition assays : Target bacterial PPTases (e.g., AcpS or PptT) using fluorescence-based substrates .
- Antimicrobial susceptibility testing : MIC determination against Gram-positive/negative strains .
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized during the amidation step?
- Catalyst screening : Use of DMAP or pyridine to enhance nucleophilicity of the amine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification strategies : Flash chromatography with silica gel or preparative HPLC to isolate high-purity product .
Q. How do structural modifications (e.g., trifluoromethoxy group) influence pharmacokinetic properties?
- Lipophilicity : The CFO group increases logP, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Resistance to oxidative metabolism due to electron-withdrawing effects of nitro and CFO groups .
- SAR studies : Replace the CFO group with methoxy or halogens to evaluate potency shifts .
Q. What strategies resolve contradictions in biological activity across assays?
- Target validation : Use genetic knockout strains (e.g., PPTase-deficient bacteria) to confirm on-target effects .
- Assay condition standardization : Adjust pH, temperature, or cofactors (e.g., Mg) to mimic physiological environments .
- Dual-target inhibition : Co-administration with other PPTase inhibitors to assess synergy .
Q. How can X-ray crystallography elucidate the compound’s binding mode?
- Co-crystallization : Soak the compound with purified target enzymes (e.g., AcpS) .
- Data collection : High-resolution (<2.0 Å) synchrotron X-ray diffraction to resolve electron density maps .
- Docking studies : Validate crystallographic data with molecular dynamics simulations (e.g., Schrödinger Suite) .
Q. What computational methods support SAR-driven design?
- Quantum mechanical calculations : DFT to map electrostatic potentials and identify reactive sites .
- Pharmacophore modeling : Align structural analogs to identify critical hydrogen-bond acceptors (e.g., nitro group) .
- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
